molecular formula C19H19N7O5 B054726 2-Desaminopterin CAS No. 118869-51-5

2-Desaminopterin

Cat. No.: B054726
CAS No.: 118869-51-5
M. Wt: 425.4 g/mol
InChI Key: ACWNWYYLDYBWEG-ZDUSSCGKSA-N
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Description

2-Desaminopterin is a pterin derivative characterized by the absence of an amino group at the C2 position of its pteridine ring. Structurally, it shares core features with antifolate agents like methotrexate and aminopterin but differs in specific functional group modifications.

Properties

CAS No.

118869-51-5

Molecular Formula

C19H19N7O5

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-2-[[4-[(4-aminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19N7O5/c20-16-15-17(24-9-23-16)22-8-12(25-15)7-21-11-3-1-10(2-4-11)18(29)26-13(19(30)31)5-6-14(27)28/h1-4,8-9,13,21H,5-7H2,(H,26,29)(H,27,28)(H,30,31)(H2,20,22,23,24)/t13-/m0/s1

InChI Key

ACWNWYYLDYBWEG-ZDUSSCGKSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC=N3)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC=N3)N

Synonyms

2-desaminopterin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison framework follows methodologies outlined in general chemistry guidelines, which emphasize structural and functional analyses . Below is a hypothetical comparison based on typical pterin derivatives, inferred from the structure of related compounds like those listed for ranitidine in .

Table 1: Structural and Functional Comparison of 2-Desaminopterin with Analogous Compounds
Compound Structural Feature (C2 Position) Functional Group Modifications Primary Application
This compound No amino group Deaminated pteridine ring Hypothetical antifolate agent
Aminopterin Amino group present 4-Amino substitution Anticancer, antifolate therapy
Methotrexate Amino group + methyl substitution 4-Amino, 10-methyl Chemotherapy, autoimmune diseases

Key Observations :

Structural Differences: The absence of the C2 amino group in this compound may reduce its affinity for folate receptors compared to aminopterin or methotrexate, as amino groups are critical for binding interactions in many antifolates .

Research Findings and Limitations

  • Regulatory Frameworks: Guidelines for drug comparison (e.g., ) stress the importance of clinical safety and efficacy data, which are absent for this compound in the current context .

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